(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
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Overview
Description
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a cyclopentane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the enantioselective process, which ensures the production of the desired stereoisomer. This process typically involves the use of specific catalysts and controlled reaction conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of automated systems and continuous flow reactors can enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may lead to the formation of poly(pyrrole-2-carboxylic acid) particles, while reduction and substitution can yield various functionalized derivatives .
Scientific Research Applications
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler analog that shares the pyrrole ring structure but lacks the fused cyclopentane ring.
Cyclopentane carboxylic acid: Another related compound with a cyclopentane ring but without the pyrrole fusion.
Uniqueness
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZXRQNVRDLEB-MKXDVQRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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